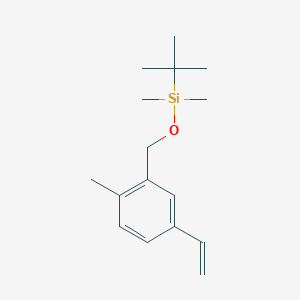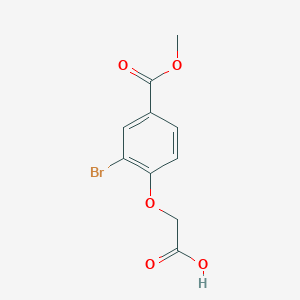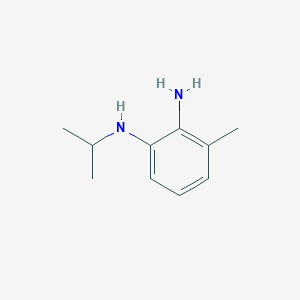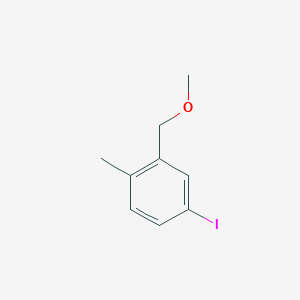
tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a 2-methyl-5-vinylbenzyl group attached to a silicon atom through an oxygen linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane typically involves the reaction of tert-butyldimethylsilyl chloride with 2-methyl-5-vinylbenzyl alcohol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the tert-butyldimethylsilyl group, forming the desired silane compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane undergoes various types of chemical reactions, including:
Nucleophilic Substitution (SN2) Reactions: The silicon center can participate in nucleophilic substitution reactions, where nucleophiles replace the tert-butyl or methyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form silanols or siloxanes and reduction to form silanes.
Hydrolysis: The compound is susceptible to hydrolysis, especially in the presence of acids or bases, leading to the formation of silanols and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include fluoride ions, alkoxides, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed to facilitate hydrolysis.
Major Products Formed
Nucleophilic Substitution: Products include substituted silanes with various functional groups.
Oxidation: Products include silanols and siloxanes.
Hydrolysis: Products include silanols and the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane is used as a protecting group for alcohols and amines. Its bulky tert-butyl group provides steric hindrance, protecting sensitive functional groups during multi-step synthetic processes .
Biology and Medicine
The compound is explored for its potential use in drug delivery systems. Its ability to form stable siloxane linkages makes it a candidate for developing biocompatible materials for controlled drug release.
Industry
In the industrial sector, this compound is used in the production of silicone-based materials. Its unique properties contribute to the development of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane involves its ability to form stable silicon-oxygen bonds. The silicon center can undergo nucleophilic attack, leading to the formation of various silane derivatives. The tert-butyl and methyl groups provide steric protection, influencing the reactivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride: Similar in structure but lacks the 2-methyl-5-vinylbenzyl group.
tert-Butyldimethyl(2-propynyloxy)silane: Contains a propynyloxy group instead of the 2-methyl-5-vinylbenzyl group.
tert-Butyldimethylsilyl glycidyl ether: Features a glycidyl ether group instead of the 2-methyl-5-vinylbenzyl group.
Uniqueness
tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane is unique due to the presence of the 2-methyl-5-vinylbenzyl group, which imparts distinct reactivity and steric properties. This makes it particularly useful in applications requiring selective protection and functionalization of specific sites within a molecule.
Eigenschaften
IUPAC Name |
tert-butyl-[(5-ethenyl-2-methylphenyl)methoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26OSi/c1-8-14-10-9-13(2)15(11-14)12-17-18(6,7)16(3,4)5/h8-11H,1,12H2,2-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDFFSKGCONDMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C)CO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8λ6-thia-1,3,9-triazatricyclo[9.4.0.02,7]pentadeca-2(7),3,5-triene 8,8-dioxide](/img/structure/B8148913.png)








